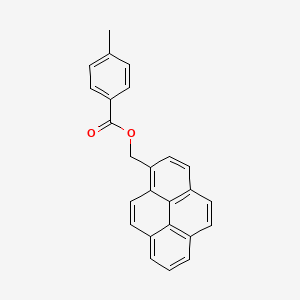![molecular formula C4H3F3N2S B14318224 1-[(Trifluoromethyl)sulfanyl]-1H-imidazole CAS No. 112463-42-0](/img/structure/B14318224.png)
1-[(Trifluoromethyl)sulfanyl]-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Trifluoromethyl)sulfanyl]-1H-imidazole is a compound that features a trifluoromethyl group attached to a sulfanyl group, which is further connected to an imidazole ring.
Méthodes De Préparation
The synthesis of 1-[(Trifluoromethyl)sulfanyl]-1H-imidazole can be achieved through several routes. One common method involves the reaction of imidazole with trifluoromethylthiolating agents under controlled conditions. For instance, the reaction can be carried out using trifluoromethylthiolating reagents like trifluoromethylthiol sulfonates in the presence of a base . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, utilizing continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
1-[(Trifluoromethyl)sulfanyl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol group using reducing agents such as lithium aluminum hydride.
Common reagents and conditions for these reactions include the use of bases, acids, and various solvents to facilitate the desired transformations. Major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted imidazole derivatives .
Applications De Recherche Scientifique
1-[(Trifluoromethyl)sulfanyl]-1H-imidazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-[(Trifluoromethyl)sulfanyl]-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethylsulfanyl group enhances the compound’s ability to bind to these targets, often through hydrogen bonding and hydrophobic interactions. This binding can modulate the activity of the target proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
1-[(Trifluoromethyl)sulfanyl]-1H-imidazole can be compared with other similar compounds, such as:
The uniqueness of this compound lies in its specific combination of the trifluoromethylsulfanyl group with the imidazole ring, which imparts distinct chemical and biological properties that are not observed in other similar compounds.
Propriétés
Numéro CAS |
112463-42-0 |
|---|---|
Formule moléculaire |
C4H3F3N2S |
Poids moléculaire |
168.14 g/mol |
Nom IUPAC |
1-(trifluoromethylsulfanyl)imidazole |
InChI |
InChI=1S/C4H3F3N2S/c5-4(6,7)10-9-2-1-8-3-9/h1-3H |
Clé InChI |
IPVAKUZNGZCLSZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C=N1)SC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Dimethyl-4-[(E)-(3-methylbenzene-1-sulfonyl)diazenyl]aniline](/img/structure/B14318145.png)
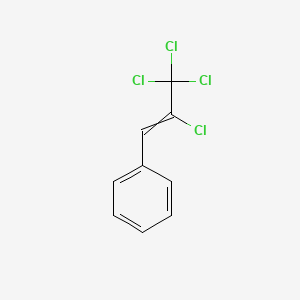

![4-[1-(4-Hydroxyphenyl)ethyl]-2-methoxyphenol](/img/structure/B14318154.png)
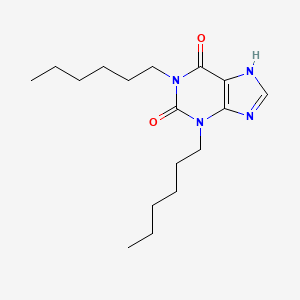
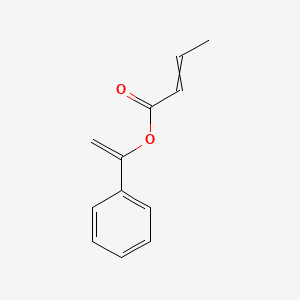
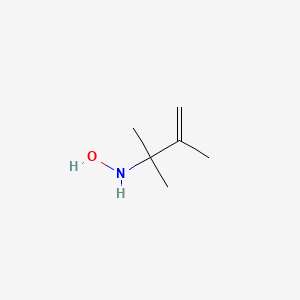
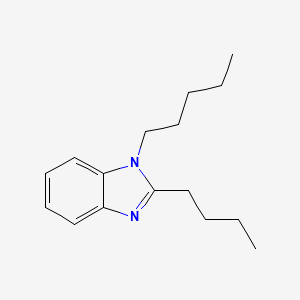
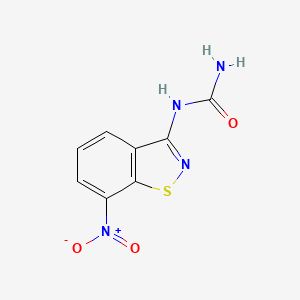
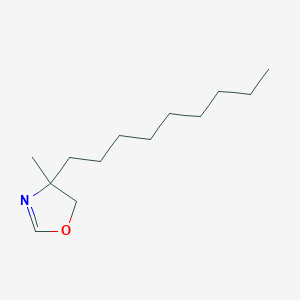
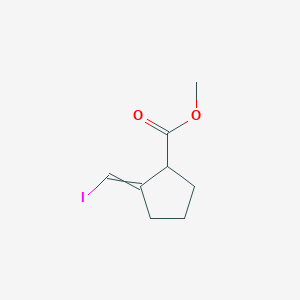

![2-[(Benzyloxy)methyl]-5-methyl-3-(phenylsulfanyl)-4H-pyran-4-one](/img/structure/B14318221.png)
